molecular formula C15H23Cl2N3O B149653 n1-(6-Methoxy-quinolin-8-yl)-pentane-1,4-diamine dihydrochloride CAS No. 51050-49-8

n1-(6-Methoxy-quinolin-8-yl)-pentane-1,4-diamine dihydrochloride

Cat. No.: B149653
CAS No.: 51050-49-8
M. Wt: 332.3 g/mol
InChI Key: UWWYFQYAIHDLFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N1-(6-Methoxy-quinolin-8-yl)-pentane-1,4-diamine dihydrochloride” is a chemical compound with diverse applications in scientific research due to its unique properties. It serves as a valuable tool in studying various biological processes, such as protein-protein interactions and enzyme kinetics. The compound has a molecular formula of C15H21N3O•2HCl and a molecular weight of 332.27 .


Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 332.27 . The melting point of this compound is 227 .

Scientific Research Applications

Tribological Studies

Quinoline derivatives, including N1-(6-Methoxy-quinolin-8-yl)-pentane-1,4-diamine, have been investigated for their antiwear properties in lubricants. A study by Verma et al. (2019) revealed that these compounds, when used in synergistic formulations with phosphate ester in polyethylene glycol, significantly improved the antiwear properties of base lubricants. The formulations showed superior performance compared to traditional antiwear additives, indicating the potential of quinoline derivatives in developing more efficient and environmentally friendly lubricants (Verma, Kalyani, Jaiswal, & Rastogi, 2019).

Polymer Science

In polymer science, the focus has been on the synthesis and characterization of pH-responsive polymers incorporating quinoline derivatives. Wang et al. (2012) synthesized a diblock copolymer that exhibits pH-responsive behavior suitable for gene delivery applications. This demonstrates the versatility of quinoline derivatives in designing functional materials for biotechnology (Wang, Zhu, Ren, Zhang, & Tan, 2012).

Neurochemistry

In neurochemistry, quinoline derivatives have shown promise as agonists for neurotrophic receptors. Research by Tokugawa et al. (2003) identified N1-(6-Methoxy-quinolin-8-yl)-pentane-1,4-diamine as a potent agonist for the GFRα-1 receptor, mimicking the neurotrophic effects of GDNF in neuroblastoma cells. This finding suggests potential therapeutic applications in neurodegenerative diseases (Tokugawa, Yamamoto, Nishiguchi, Sekine, Sakai, Ueki, Chaki, & Okuyama, 2003).

Material Science

Quinoline derivatives have also been explored for their applications in material science. Azizian et al. (2013) synthesized quinoline-based compounds and attached them to carboxylated multi-wall nanotubes, demonstrating the potential of these compounds in creating functionalized nanomaterials for various applications (Azizian, Zomorodbakhsh, Entezari, & Anaraki‐Ardakani, 2013).

Properties

IUPAC Name

1-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O.2ClH/c1-11(16)5-3-7-17-14-10-13(19-2)9-12-6-4-8-18-15(12)14;;/h4,6,8-11,17H,3,5,7,16H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWWYFQYAIHDLFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCNC1=C2C(=CC(=C1)OC)C=CC=N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.